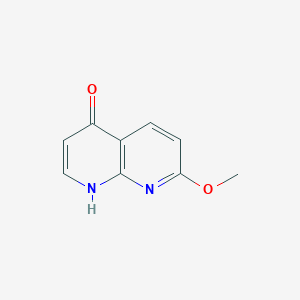

7-Methoxy-1,8-naphthyridin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-8-3-2-6-7(12)4-5-10-9(6)11-8/h2-5H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLVNVPLNYIFCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C(=O)C=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704800 | |

| Record name | 7-Methoxy-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286411-20-9, 286411-22-1 | |

| Record name | 1,8-Naphthyridin-4(1H)-one, 7-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286411-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Common Reactions

- Oxidation : The methoxy group can be oxidized to form a hydroxyl group.

- Reduction : The keto group can be reduced to yield an alcohol.

- Substitution : The methoxy group can be replaced with other functional groups through nucleophilic substitution.

Anticancer Activity

Research has demonstrated that derivatives of naphthyridine compounds exhibit significant anticancer properties. For instance, studies have shown that certain 1,8-naphthyridine derivatives display cytotoxic activity against human breast cancer cell lines (MCF7), with some compounds achieving IC50 values lower than established drugs like staurosporine .

Table 1: Anticancer Activity of Naphthyridine Derivatives

Antimicrobial Properties

7-Methoxy-1,8-naphthyridin-4(1H)-one and its derivatives have shown promising antimicrobial activity against various bacterial strains. Some compounds have been reported to be effective against multi-drug resistant strains of Staphylococcus aureus and other pathogens .

Table 2: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Target Pathogen | Activity Level | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | High | |

| Compound B | Klebsiella pneumoniae | Moderate |

Case Study 1: Anticancer Screening

A study investigated a series of naphthyridine derivatives for their anticancer potential. Among them, a compound with a hydroxy substitution exhibited potent activity by inducing apoptosis in cancer cells through caspase activation pathways .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial efficacy of naphthyridine derivatives against respiratory pathogens. Compounds were tested in vitro, revealing significant antibacterial activity, particularly against resistant strains .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of 1,8-naphthyridinones is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Key 1,8-Naphthyridinone Derivatives and Their Properties

Mechanistic Insights and Structure-Activity Relationships (SAR)

Anticancer Activity

- HKL-1 and 6e/6h exemplify divergent mechanisms:

- 4a (3-methylidene derivative) shows selectivity for leukemia cells (HL-60) over endothelial cells (HUVEC), suggesting substituent-driven specificity .

Antibiotic Modulation

- 3-TNB (3-trifluoromethyl sulfonamide) enhances fluoroquinolone efficacy by reducing bacterial MIC values 4- to 16-fold, likely through improved membrane penetration .

Structural Influences on Activity

- Oxadiazole Moieties : The 1,3,4-oxadiazole group in 6e/6h increases lipophilicity, enhancing cellular uptake and target binding .

- Halogenation : Chloro (e.g., 7CN ) or bromo substituents (e.g., 9 in ) improve receptor affinity but may increase toxicity .

- Dihydro Modifications : 5-Methyl-2,3-dihydro derivatives (e.g., ) exhibit altered reactivity, making them versatile intermediates in pharmaceutical synthesis .

Physicochemical and Pharmacokinetic Properties

| Property | 7-Methoxy Derivative | HKL-1 | 6e/6h | 3-TNB |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 178.19 | 268.28 | ~400–450 | 375.29 |

| LogP (Predicted) | ~1.5 | ~2.8 | ~3.0–3.5 | ~3.2 |

| Solubility | Low (non-polar core) | Moderate | Low | Low |

Q & A

Q. What are the common synthetic routes for 7-Methoxy-1,8-naphthyridin-4(1H)-one?

Methodological Answer: The synthesis of this compound derivatives typically involves cyclization reactions and functional group modifications. For example:

- Cyclization with POCl₃ : Reacting precursor compounds (e.g., substituted pyridines) with POCl₃ in DMF at elevated temperatures (80–100°C) to form the naphthyridine core .

- Methoxy Group Introduction : Methoxylation via nucleophilic substitution using NaOMe or alkylation agents under anhydrous conditions .

Key Reaction Conditions Table:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Core Formation | POCl₃, DMF, 80°C | Cyclization to naphthyridine backbone |

| Methoxylation | NaOMe, MeOH, reflux | Introduction of methoxy group |

| Purification | Recrystallization (EtOH) | Isolation of pure product |

Reference: Synthesis protocols for analogous 1,8-naphthyridines .

Q. How is this compound characterized structurally?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to assign methoxy (-OCH₃) and carbonyl (C=O) signals. For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm .

- X-ray Crystallography : Single-crystal analysis to resolve tautomeric forms (e.g., lactam vs. enol) and hydrogen-bonding networks .

- IR Spectroscopy : Confirmation of carbonyl stretches (~1680–1700 cm⁻¹) and hydroxyl/methoxy groups .

Q. How can contradictory spectral data in the characterization of this compound derivatives be resolved?

Methodological Answer: Contradictions (e.g., unexpected tautomer ratios or substitution patterns) require:

- Variable Temperature NMR : To observe tautomeric equilibria (e.g., lactam ↔ enol) and dynamic processes .

- Isotopic Labeling : Use of deuterated solvents or ¹⁵N-labeled precursors to clarify ambiguous signals .

- Computational Modeling : DFT calculations to predict NMR chemical shifts and compare with experimental data .

Case Study:

In a study on 7-methyl-1,8-naphthyridines, computational models reconciled discrepancies between observed and expected ¹H NMR shifts caused by electron-withdrawing substituents .

Q. What methodological approaches are used to design this compound derivatives with enhanced biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Systematic substitution at positions 3 and 7 with groups like halogens, alkyl chains, or aryl moieties to modulate lipophilicity and target binding .

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases, DNA topoisomerases) .

- Biological Assays :

Example SAR Table:

| Derivative | Substituent (Position) | IC₅₀ (MCF7, μM) |

|---|---|---|

| 7-OCH₃ | -OCH₃ (7) | 12.5 |

| 7-Cl | -Cl (7) | 8.2 |

| 3-NO₂ | -NO₂ (3) | 5.7 |

Reference: Cytotoxicity studies on 1,8-naphthyridine derivatives .

Q. How can reaction pathways for thiation or oxidation of this compound be optimized?

Methodological Answer:

- Thiation : Use P₂S₅ in pyridine under reflux to convert the carbonyl group to a thione (-C=S). Yields >90% are achievable with strict anhydrous conditions .

- Oxidation : KMnO₄ in acidic media (H₂SO₄) selectively oxidizes alkyl side chains without disrupting the naphthyridine core .

Mechanistic Insight:

Thiation proceeds via nucleophilic attack of S²⁻ on the electrophilic carbonyl carbon, while oxidation involves radical intermediates. Monitoring by TLC or HPLC ensures reaction completion .

Reference: Thiation and oxidation protocols for naphthyridines .

Q. What strategies mitigate low yields in multi-step syntheses of this compound analogs?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 8 hours to 30 minutes) and improves yields by 15–20% .

- Protecting Groups : Use of tert-butoxycarbonyl (Boc) to prevent side reactions during methoxylation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

Case Study:

Ultrasound-assisted synthesis of 7-methyl-1,8-naphthyridines achieved 95% yield in 2 hours, compared to 60% yield under conventional heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.